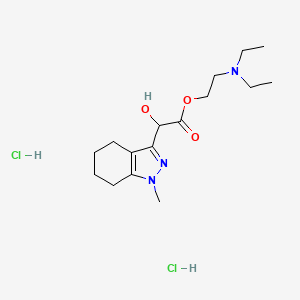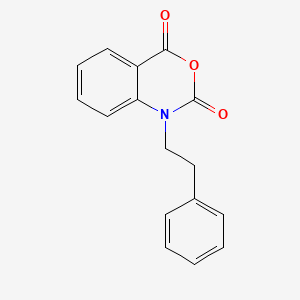
1-(2-Phenylethyl)-3,1-benzoxazine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Phenylethyl)-3,1-benzoxazine-2,4-dione is an organic compound that belongs to the class of benzoxazine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylethyl)-3,1-benzoxazine-2,4-dione typically involves the reaction of 2-phenylethylamine with phthalic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as toluene or xylene, and the mixture is heated to reflux. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Phenylethyl)-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amine derivatives.
Substitution: Halogenated benzoxazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Phenylethyl)-3,1-benzoxazine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-Phenylethyl)-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
2-Phenylethylamine: Shares the phenylethyl group but lacks the benzoxazine ring.
Benzoxazine Derivatives: Compounds with similar benzoxazine structures but different substituents.
Uniqueness: 1-(2-Phenylethyl)-3,1-benzoxazine-2,4-dione is unique due to the combination of the benzoxazine ring and the phenylethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
35710-09-9 |
|---|---|
Molekularformel |
C16H13NO3 |
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
1-(2-phenylethyl)-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C16H13NO3/c18-15-13-8-4-5-9-14(13)17(16(19)20-15)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2 |
InChI-Schlüssel |
JLEJOJFNSUEGGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(=O)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


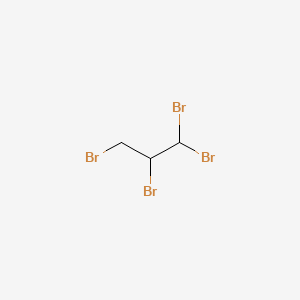
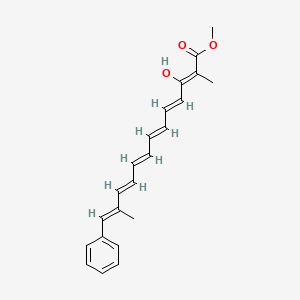
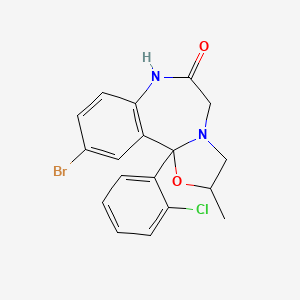



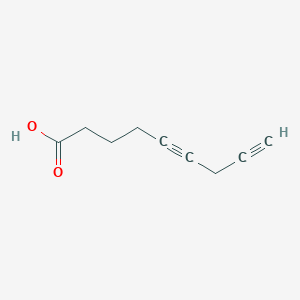
![1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one](/img/structure/B14690059.png)

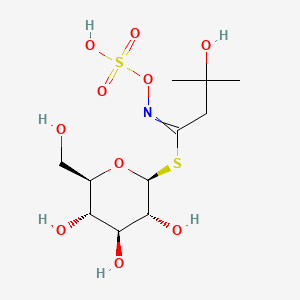
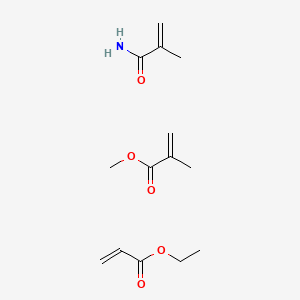
![4-[3-Chloro-4-(propan-2-yl)phenyl]-1-(morpholin-4-yl)butan-1-one](/img/structure/B14690077.png)

